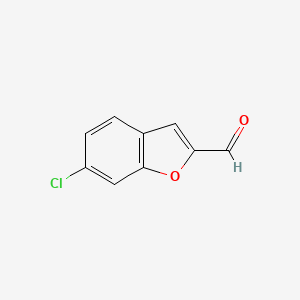

6-氯-1-苯并呋喃-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

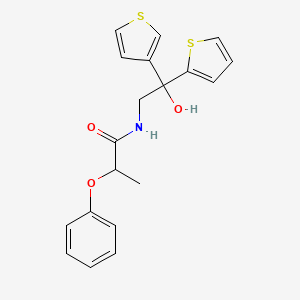

6-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is also known by its IUPAC name, 6-chlorobenzofuran-2-carbaldehyde . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 6-Chloro-1-benzofuran-2-carbaldehyde, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to produce methyl-substituted benzofuran rings .Molecular Structure Analysis

The InChI code for 6-Chloro-1-benzofuran-2-carbaldehyde is 1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Benzofurans can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be produced via an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .Physical And Chemical Properties Analysis

6-Chloro-1-benzofuran-2-carbaldehyde is a powder that is stored at room temperature . Its predicted boiling point is 289.7±20.0 °C, and its predicted density is 1.389±0.06 g/cm3 .科学研究应用

合成与功能化

高效组装高度功能化的苯并呋喃: 该化合物用作高度功能化的苯并呋喃合成的前体。一项研究证明了邻羟基苯酮与 1,1-二氯乙烯的碱催化缩合,生成氯亚甲基呋喃。这些中间体在温和的酸性条件下重排成苯并呋喃甲醛,展示了构建苯并呋喃骨架的新途径,在材料科学和药物化学中具有潜在应用 (Schevenels & Markó, 2012)。

生物活性

衍生物的合成与生物学评估: 另一个研究重点是苯并呋喃衍生物的合成和生物学评估。例如,6-甲氧基-2-芳基苯并呋喃的衍生物显示出对黑色素瘤细胞的中等抗菌活性和细胞毒性,表明其在开发新治疗剂中的潜力 (Noviany 等,2020)。

新型杂环化合物开发

基于 3-(苯并呋喃-2-基)吡唑的杂环化合物创建: 已探索利用 6-氯-1-苯并呋喃-2-甲醛合成新型杂环化合物,展示了其在有机合成中的多功能性。一项具体研究详细介绍了新型基于 3-(苯并呋喃-2-基)吡唑的杂环化合物的合成,展示了其在创建具有潜在药理活性的多种分子结构中的适用性 (Baashen 等,2017)。

材料科学与配位化学

合成与配位反应: 该化合物还被用于合成 [1]苯并呋喃[3,2-c]吡啶衍生物,这些衍生物进一步用于制备具有有趣热性质的金属配合物。这突出了其在开发在电子学和催化中具有潜在应用的材料中的作用 (Mojumdar 等,2009)。

安全和危害

属性

IUPAC Name |

6-chloro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKLYQNKGPAXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)

![N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2747249.png)

![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)